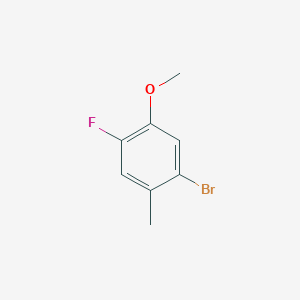

![molecular formula C19H20ClN5O2 B2916838 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903844-74-5](/img/structure/B2916838.png)

8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

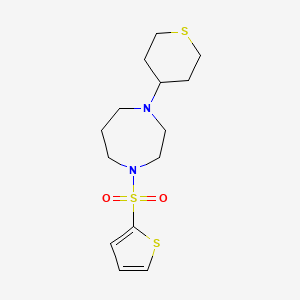

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a dipyrido group (a fused ring system containing two pyridine rings). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the pyrazole and pyrimidine rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired configuration and substitution pattern of the final product .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known structures of its subunits. The presence of multiple ring systems suggests that the compound is likely to be planar or nearly planar. The chlorine atom and the carbonyl group are likely to be sites of high electron density, making them potential sites for reactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and pyrimidine rings, as well as the chlorine atom and the carbonyl group. These functional groups could participate in a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) delves into the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. These derivatives, including the chemical structure of interest, showcase promising biological activities, highlighting their significance in medicinal chemistry. The compounds synthesized offer a foundation for further exploration in the treatment of cancer and inflammatory diseases, underscoring the potential of pyrazolopyrimidines in drug development (Rahmouni et al., 2016).

Antimicrobial and Anticancer Properties

Another facet of research investigates the synthesis of pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity. These studies provide insights into the interactions of such compounds with plasma proteins, offering a glimpse into their mechanism of action and potential therapeutic applications. The research underscores the compounds' ability to bind with bovine serum albumin, suggesting their stability and bioavailability in biological systems. This interaction is critical for the development of new antibacterial agents, highlighting the compound's role in addressing antibiotic resistance (He et al., 2020).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of these compounds are of significant interest in organic chemistry. Studies by Deohate and Palaspagar (2020) focus on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating the utility of microwave irradiation in cyclocondensation reactions. This method offers an efficient way to create compounds with potential insecticidal and antibacterial properties, showcasing the versatility of pyrazolopyrimidines in synthesizing bioactive molecules (Deohate & Palaspagar, 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound, also known as 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one, is Leishmania aethiopica . This compound has shown potent antileishmanial activity, making it a potential pharmacophore for the preparation of safe and effective antileishmanial agents .

Mode of Action

The compound interacts with its target through a molecular docking mechanism. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . This interaction results in superior antipromastigote activity, making it more active than standard drugs .

Biochemical Pathways

The compound affects the biochemical pathways of Leishmania aethiopica, leading to its potent antileishmanial activity

Pharmacokinetics

Its potent antileishmanial activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is a significant reduction in the activity of Leishmania aethiopica. The compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Eigenschaften

IUPAC Name |

13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-12-9-13(2)25(22-12)8-6-18(26)23-7-5-16-15(11-23)19(27)24-10-14(20)3-4-17(24)21-16/h3-4,9-10H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQRPLIIWFAPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)